Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl-

Description

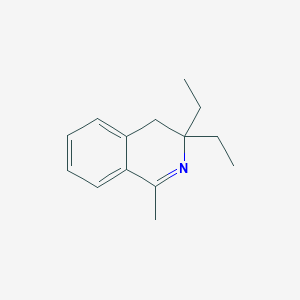

"Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl-" is a dihydroisoquinoline derivative characterized by a partially saturated isoquinoline core. Its structure includes:

- 1-methyl substitution at the nitrogen atom, which influences electronic and steric properties.

Dihydroisoquinolines are pivotal in medicinal chemistry due to their structural similarity to bioactive alkaloids and synthetic pharmaceuticals. Substituents on the nitrogen and carbon positions significantly affect pharmacological profiles, solubility, and reactivity .

Properties

CAS No. |

88960-56-9 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

3,3-diethyl-1-methyl-4H-isoquinoline |

InChI |

InChI=1S/C14H19N/c1-4-14(5-2)10-12-8-6-7-9-13(12)11(3)15-14/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

JRWSGQMYHCCVGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C(=N1)C)CC |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization Strategies

The synthesis of tetrahydroisoquinoline scaffolds often begins with intramolecular cyclization reactions. For 3,3-diethyl-3,4-dihydro-1-methylisoquinoline, the Bischler-Napieralski reaction serves as a foundational method. This approach involves the cyclodehydration of β-phenethylamides under acidic conditions, followed by reduction to yield the tetrahydroisoquinoline core . For example, phenethylamine derivatives bearing methoxy or methyl substituents undergo cyclization with phosphorus pentoxide or polyphosphoric acid, achieving moderate yields (40–60%) .

An alternative route employs acid-catalyzed imine cyclization . In this method, condensation of 3,4,5-trimethoxybenzaldehyde with β-phenethylamines generates Schiff base intermediates, which undergo intramolecular cyclization in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . This method avoids the need for high-temperature conditions and provides direct access to acylated tetrahydroisoquinolines, which can be hydrolyzed to the free base using NaOH .

Key Reaction Conditions for Classical Cyclization

| Parameter | Bischler-Napieralski | Acid-Catalyzed Imine Cyclization |

|---|---|---|

| Catalyst | P₂O₅ or PPA | TFA/TFAA |

| Temperature | 100–120°C | Room temperature to 110°C |

| Yield | 40–60% | 30–55% |

| Purification | Recrystallization | Chromatography |

Palladium-Catalyzed Carboamination

Transition-metal-catalyzed methods have revolutionized the synthesis of complex isoquinoline frameworks. A Pd-catalyzed alkene carboamination protocol, as described by Stahl et al., enables the construction of tetrahydroindoloisoquinoline derivatives in a single step . This method employs Pd₂(dba)₃ as a catalyst with tricyclohexylphosphine hexafluorophosphate (PCy₃·HBF₄) as a ligand in toluene at 105°C .

For 3,3-diethyl-3,4-dihydro-1-methylisoquinoline, this approach could involve the reaction of 2-allyl-N-(2-bromobenzyl)aniline precursors. The palladium catalyst facilitates simultaneous C–N and C–C bond formation, yielding the bicyclic structure with high diastereoselectivity (up to 18:1 dr) . Post-reaction purification via acid-base extraction and chromatography ensures high purity (≥95%), though yields remain moderate (50–75%) .

Example Protocol from Literature

-

Substrate : 2-Allyl-N-(2-bromobenzyl)aniline (0.5 mmol)

-

Catalyst : Pd₂(dba)₃ (2 mol%), PCy₃·HBF₄ (8 mol%)

-

Solvent : Toluene (5 mL)

-

Conditions : 105°C, 18 h

-

Workup : NH₄Cl extraction, EtOAc wash, HCl salt precipitation

-

Yield : 55–75%

Alkylation and Acylation Modifications

Post-cyclization functionalization is critical for introducing the 3,3-diethyl and 1-methyl groups. N-Alkylation of tetrahydroisoquinoline intermediates with alkyl halides (e.g., ethyl bromide or methyl iodide) in dimethylformamide (DMF) and potassium carbonate provides a straightforward route . For instance, treating 6,7,8,9,10,11,11a,12-octahydroindolo[1,2-b]isoquinoline with ethyl bromide at room temperature for 7 days yields the 3,3-diethyl derivative, albeit with modest efficiency (32–54%) .

Acylation with chloroformates or acetyl chloride further modifies the nitrogen center. For example, reaction with chloroacetonitrile introduces a nitrile group, which is subsequently reduced to an amine using lithium aluminum hydride (LiAlH₄) . These steps enable precise control over substituent patterns while maintaining the integrity of the isoquinoline core.

Purification and Optimization Techniques

Purification of 3,3-diethyl-3,4-dihydro-1-methylisoquinoline presents challenges due to its hydrophobic nature and tendency to oxidize. Flash chromatography on silica gel with ethyl acetate/hexane gradients (2–10%) effectively isolates the product . For stubborn impurities, sequential acid-base extraction (e.g., HCl/NaOH treatment) enhances purity by removing unreacted starting materials .

Optimization Insights

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium salts.

Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Iminium salts.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Therapeutic Applications

-

Anticonvulsant Activity

- Research has shown that derivatives of 3,4-dihydroisoquinoline exhibit significant anticonvulsant properties. For instance, certain synthesized derivatives demonstrated protective effects against seizures in animal models, indicating potential for treating epilepsy and related disorders. One notable derivative showed an ED50 value of 63.31 mg/kg in maximal electroshock tests, outperforming standard treatments like valproate .

-

Muscle Contractility Modulation

- Isoquinoline derivatives have been studied for their effects on smooth muscle contractility. A specific compound demonstrated the ability to modulate calcium currents in smooth muscle tissues by affecting muscarinic acetylcholine receptors and serotonin receptors. This suggests potential applications in managing conditions related to muscle contractility and gastrointestinal motility disorders .

- Antifungal Activity

Synthesis and Structure-Activity Relationship

The synthesis of isoquinoline derivatives often involves combinatorial chemistry techniques that allow for rapid generation of various analogs. This method enhances the discovery of compounds with optimized biological activity while reducing the time required for traditional synthesis methods .

Case Study: Synthesis Techniques

A study highlighted the use of solid-phase synthesis combined with combinatorial library techniques to produce a wide range of isoquinoline compounds efficiently. This approach not only accelerates the synthesis process but also increases the diversity of compounds available for biological testing .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural Analogues :

| Compound Name | Substituents | Key Features |

|---|---|---|

| 3,3-Dimethyl-3,4-dihydroisoquinoline | 3,3-dimethyl, 1-(cyclohexyl-dione) | Enhanced steric hindrance; synthesized via Bischler–Napieralski reaction |

| 1-Methyl-6,7-dimethoxy-THIQ* | 1-methyl, 6,7-dimethoxy | High smooth muscle relaxant activity; similar to papaverine |

| N-Methyltetrahydroisoquinolines | N-methyl, dihydroxy groups | Neurotoxic via N-methylation and oxidation to isoquinolinium ions |

| 3,4-Dihydro-6,7-dimethoxyisoquinoline | 6,7-dimethoxy | Lower lipophilicity; structural backbone for alkaloid synthesis |

*THIQ: Tetrahydroisoquinoline

Chemical and Physical Properties

- Solubility: Expected to be sparingly soluble in water (common for dihydroisoquinolines) but soluble in organic solvents like ethanol, similar to berberine derivatives .

- Stability: N-methylation (1-methyl group) may enhance resistance to metabolic degradation, as seen in neurotoxic N-methyltetrahydroisoquinolines .

Comparative Activity Table :

*Predicted based on structural analogs.

Biological Activity

Isoquinoline derivatives have been a subject of extensive research due to their diverse biological activities. Among these, Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl- stands out for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl- is characterized by a diethyl substitution at the 3 and 3 positions and a methyl group at the 1 position of the isoquinoline ring. This unique structure contributes to its biological activity.

Biological Activities

Research has identified various biological activities associated with isoquinoline derivatives, including:

- Antimicrobial Activity : Isoquinoline derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain isoquinoline compounds inhibit the growth of Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Isoquinolines have been investigated for their potential in cancer therapy. Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : Compounds within this class have been noted for their neuroprotective capabilities, particularly in models of neurodegenerative diseases .

The mechanisms through which Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl- exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. For example:

- Enzyme Inhibition : Some isoquinoline derivatives inhibit enzymes that play a role in inflammation and cancer progression.

- Receptor Modulation : These compounds may modulate neurotransmitter receptors, contributing to their neuroprotective effects .

Case Studies

-

Antimicrobial Activity Evaluation :

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions at the isoquinoline structure enhanced antibacterial activity significantly. -

Cytotoxicity in Cancer Cell Lines :

Research conducted on human breast cancer cell lines showed that treatment with isoquinoline derivatives led to reduced cell viability and increased apoptosis rates compared to untreated controls.

Data Summary

The following table summarizes key biological activities and findings related to Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl- :

Q & A

Basic: What are the standard synthetic routes for 3,3-diethyl-3,4-dihydro-1-methylisoquinoline?

Methodological Answer:

The synthesis of dihydroisoquinoline derivatives typically involves cyclization of phenethylamine precursors or reductive amination. For 3,3-diethyl-substituted variants, alkylation of the isoquinoline backbone using ethyl halides or Grignard reagents under controlled conditions (e.g., anhydrous, inert atmosphere) is common. Evidence from palladium-catalyzed C–H bond functionalization (e.g., aminoimidoylation) also provides a pathway for introducing substituents at specific positions . Key intermediates, such as 6,7-dimethoxy derivatives (CAS 3382-18-1), are often synthesized via Bischler-Napieralski reactions followed by selective demethylation or alkylation steps .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient. Structural confirmation employs:

- NMR : and NMR to verify substitution patterns (e.g., diethyl groups at C3, methyl at C1). For example, diethyl groups show characteristic triplet signals for CH2 and CH3 protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical 173.26 g/mol for C12H15N) .

- X-ray Crystallography : Used for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable routes for alkylation or cyclization.

- Solvent Effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., toluene for non-polar intermediates) .

- Machine Learning (ML) : Neural networks trained on reaction databases (e.g., PubChem) predict yield optimization parameters (temperature, catalyst loading) .

Advanced: How can researchers resolve contradictions in biological activity data among structurally similar dihydroisoquinolines?

Methodological Answer:

Contradictions often arise from variable alkyl chain lengths or stereochemistry. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. propyl at C3) and assay cytotoxicity, antibacterial activity, and receptor binding.

- Meta-Analysis : Compare datasets across studies using tools like Principal Component Analysis (PCA) to isolate influential structural features. For example, longer alkyl chains (C6-C17) may enhance membrane permeability but reduce solubility .

- Dose-Response Curves : Validate activity thresholds across multiple cell lines or enzyme assays to rule out assay-specific artifacts .

Advanced: What experimental design strategies are effective in studying substituent effects on reactivity?

Methodological Answer:

- Factorial Design : A 2 factorial design tests variables (e.g., temperature, catalyst type, solvent polarity) to identify interactions. For instance, varying ethyl group stoichiometry and reaction time can optimize yield .

- Taguchi Methods : Orthogonal arrays minimize experimental runs while maximizing data on substituent electronic effects (e.g., EDG vs. EWG).

- DoE (Design of Experiments) Software : Tools like JMP or MODDE model non-linear relationships between substituent size and reaction kinetics .

Advanced: How are dihydroisoquinoline derivatives analyzed for potential metabolic instability?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to assess isoform-specific interactions.

- Metabolite Identification : HRMS/MS fragmentation patterns (e.g., loss of ethyl groups or hydroxylation) reveal major metabolic pathways .

Basic: What safety protocols are critical when handling dihydroisoquinoline derivatives?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles are mandatory. Use fume hoods for volatile intermediates.

- Spill Management : Neutralize acidic/basic residues with appropriate buffers (e.g., sodium bicarbonate for acids).

- Waste Disposal : Segregate halogenated byproducts (e.g., from alkylation) for certified hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.